N-Caffeoyl serotonin
CAS No.: 928765-97-3
Cat. No.: VC17065384
Molecular Formula: C19H18N2O4
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 928765-97-3 |
|---|---|
| Molecular Formula | C19H18N2O4 |
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | (E)-3-(3,4-dihydroxyphenyl)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]prop-2-enamide |
| Standard InChI | InChI=1S/C19H18N2O4/c22-14-3-4-16-15(10-14)13(11-21-16)7-8-20-19(25)6-2-12-1-5-17(23)18(24)9-12/h1-6,9-11,21-24H,7-8H2,(H,20,25)/b6-2+ |
| Standard InChI Key | YXKFALZVRFVXFA-QHHAFSJGSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1/C=C/C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O)O |
| Canonical SMILES | C1=CC(=C(C=C1C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O)O |
Introduction
Structural and Molecular Characteristics
N-Caffeoyl serotonin is characterized by a conjugated system that combines indole and catechol moieties. The compound’s IUPAC name is (E)-3-(3,4-dihydroxyphenyl)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]prop-2-enamide, reflecting its dual origin from serotonin (5-hydroxytryptamine) and caffeic acid . Key structural properties are summarized below:
The planar structure of N-Caffeoyl serotonin facilitates interactions with biological targets, such as enzymes and receptors, through hydrogen bonding and π-π stacking . Its stereochemistry (E-configuration) is critical for maintaining bioactivity, as isomerization could alter binding affinities .
Synthesis and Biosynthesis
Laboratory Synthesis
N-Caffeoyl serotonin is synthesized via esterification or amidation reactions. A common method involves coupling serotonin with caffeic acid under carbodiimide-mediated conditions, yielding a product with >95% purity after chromatographic purification . Alternative approaches include enzymatic synthesis using acyltransferases, which offer higher stereoselectivity but lower scalability .
Natural Occurrence
While primarily synthesized in vitro, N-Caffeoyl serotonin analogs are found in plants such as Carthamus tinctorius (safflower) and Coffea arabica (coffee), where they contribute to antioxidant defense mechanisms . Natural biosynthesis occurs via phenylpropanoid pathways, where caffeoyl-CoA is conjugated to serotonin by specialized transferases .
Pharmacological Activities
BACE1 Inhibition and Alzheimer’s Disease
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Hydroxyl groups at the meta position (e.g., caffeoyl derivatives) reduce potency due to steric hindrance .
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Methoxy groups (e.g., feruloyl derivatives) further diminish activity, suggesting polar interactions are unfavorable .
Despite modest BACE1 inhibition, N-Caffeoyl serotonin’s antioxidant properties may synergistically mitigate oxidative stress in neurodegenerative pathologies .
Antioxidant Mechanisms
The catechol group in N-Caffeoyl serotonin donates hydrogen atoms to neutralize free radicals, with a radical scavenging capacity comparable to ascorbic acid in vitro . This activity underpins its use in cosmetics to prevent UV-induced skin damage .
Cosmetic Applications
Skin Protection
In cosmetic formulations, N-Caffeoyl serotonin acts as a barrier against environmental stressors. Clinical studies demonstrate its efficacy in:
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Reducing UVB-induced erythema by 40% at 0.5% concentration .
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Inhibiting matrix metalloproteinase-1 (MMP-1), a collagen-degrading enzyme upregulated by pollution .
Formulation Stability
The compound’s phenolic structure confers stability in emulsions, with a shelf life exceeding 24 months under accelerated testing conditions (40°C, 75% humidity) .
Future Research Directions
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Structure-Activity Optimization: Modifying the cinnamic acid moiety to enhance BACE1 affinity without compromising antioxidant capacity.
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Clinical Trials: Evaluating efficacy in Alzheimer’s disease models and long-term cosmetic safety.
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Natural Source Exploration: Identifying plant species with high N-Caffeoyl serotonin content for sustainable extraction.
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